(+)-Biotin-PEG12-CH2CH2COONHS Ester

Biotinylation Steric hindrance Avidin-streptavidin binding

(+)-Biotin-PEG12-CH2CH2COONHS Ester (syn. NHS-PEG12-Biotin, Biotin-PEG12-NHS ester, CAS 365441-71-0) is a heterobifunctional biotinylation reagent comprising a (+)-biotin affinity handle, a discrete 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group that forms irreversible amide bonds with primary amines at pH 7–9.

Molecular Formula C41H72N4O18S
Molecular Weight 941.1 g/mol
Cat. No. B7840619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Biotin-PEG12-CH2CH2COONHS Ester
Molecular FormulaC41H72N4O18S
Molecular Weight941.1 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50)
InChIKeyWOLXSUFTTIRQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Biotin-PEG12-CH2CH2COONHS Ester: A Very Long (56 Å), Water-Soluble NHS-Activated Biotinylation Reagent for Amine-Targeted Bioconjugation


(+)-Biotin-PEG12-CH2CH2COONHS Ester (syn. NHS-PEG12-Biotin, Biotin-PEG12-NHS ester, CAS 365441-71-0) is a heterobifunctional biotinylation reagent comprising a (+)-biotin affinity handle, a discrete 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group that forms irreversible amide bonds with primary amines at pH 7–9 . Its monodisperse PEG12 spacer imparts a total extended length of 56.0 Å to the target molecule and confers water solubility that transfers to the biotinylated conjugate, reducing aggregation during storage and enabling cell-surface labeling owing to membrane impermeability . The compound has a molecular weight of 941.1 Da (C₄₁H₇₂N₄O₁₈S) and is supplied as a single-molecular-weight entity with >98% purity [1].

Why (+)-Biotin-PEG12-CH2CH2COONHS Ester Cannot Be Interchanged with Shorter PEG or Hydrocarbon-Spacer Biotinylation Reagents


Biotinylation reagents within the NHS-ester class differ systematically in spacer length, hydrophilicity, and resulting conjugate properties; these differences produce quantifiable divergence in aggregation propensity, steric accessibility to avidin/streptavidin, and labeling site selectivity (cell surface vs. intracellular). Replacing (+)-Biotin-PEG12-CH2CH2COONHS Ester with a shorter analog such as NHS-PEG4-Biotin (29.0 Å spacer) halves the reach between the biotin moiety and the target, which can reduce avidin-binding efficiency for sterically hindered epitopes . Substitution with traditional hydrocarbon-spacer reagents such as NHS-LC-Biotin introduces hydrophobicity-driven protein aggregation, insolubility in aqueous buffers, and loss of cell-surface labeling selectivity—each of which has been demonstrated in direct comparative studies . The quantitative evidence below establishes the measurable performance margins that justify compound-specific procurement.

Quantitative Differentiation Evidence for (+)-Biotin-PEG12-CH2CH2COONHS Ester vs. Closest Analogs


Spacer Arm Length: 56.0 Å (PEG12) Offers 93% Greater Reach Than 29.0 Å (PEG4) to Reduce Steric Hindrance at the Avidin Binding Pocket

The total spacer arm length added to the target molecule is 56.0 Å for (+)-Biotin-PEG12-CH2CH2COONHS Ester, compared with 29.0 Å for the closest shorter analog, NHS-PEG4-Biotin . This represents a 93% increase in reach. The extended PEG12 spacer places the biotin moiety farther from the labeled macromolecule surface, which directly reduces steric hindrance when the biotinylated conjugate docks into the deep binding pocket of avidin or streptavidin . In contrast, the shorter PEG4 spacer (29.0 Å) may be insufficient to overcome steric occlusion when labeling large, globular proteins or densely decorated surfaces.

Biotinylation Steric hindrance Avidin-streptavidin binding Spacer arm engineering

Protein Aggregation: PEG12-Biotin-NHS Eliminates Aggregation That Occurs with NHS-LC-Biotin and Sulfo-NHS-LC-Biotin

NHS-LC-Biotin (succinimidyl 6-(biotinamido)hexanoate), a widely used hydrocarbon-spacer biotinylation reagent, is insoluble in water and must be dissolved in organic solvent (DMSO or DMF) prior to use. When conjugated to proteins, the hydrophobic aminocaproic acid linker causes rapid protein aggregation. Its sulfonated variant, Sulfo-NHS-LC-Biotin, is water-soluble but still induces rapid protein aggregation upon conjugation [1]. In contrast, NHS-dPEG12-Biotin (chemically equivalent to (+)-Biotin-PEG12-CH2CH2COONHS Ester) does not cause protein aggregation, even at high degrees of biotin labeling . The amphiphilic dPEG12 spacer (40 atoms, 47.6 Å discrete length) imparts water solubility while eliminating the hydrophobic collapse that drives aggregation with LC-based linkers . This permits experiments requiring extensive biotin incorporation without loss of protein due to precipitation.

Protein aggregation Biotinylation reagent solubility Conjugate stability Antibody labeling

Aqueous Solubility: Direct Dissolution in Water or Aqueous Buffer vs. Organic Solvent Requirement for NHS-LC-Biotin

(+)-Biotin-PEG12-CH2CH2COONHS Ester is directly soluble in water, DMSO, and DMF, enabling dissolution in aqueous reaction buffers without organic co-solvent . Its solubility in aqueous media is conferred by the hydrophilic PEG12 spacer arm . In contrast, NHS-LC-Biotin is insoluble in water (confirmed: insoluble in H₂O; ≥22.73 mg/mL in DMSO only) and requires dissolution in organic solvent (DMSO or DMF) as a pre-step before addition to aqueous reaction mixtures [1]. This organic solvent requirement introduces workflow complexity, potential protein denaturation risk, and batch-to-batch variability. The PEG12 reagent eliminates the organic solvent pre-dissolution step entirely and enables direct aqueous reaction setup [2].

Aqueous solubility Biotinylation workflow Organic solvent-free conjugation Reagent handling

Cell Membrane Impermeability: Selective Cell-Surface Protein Labeling vs. Intracellular Penetration by Unsulfonated NHS-Biotins

(+)-Biotin-PEG12-CH2CH2COONHS Ester, like all pegylated-spacer biotin NHS-esters, is cell-membrane impermeant and is therefore specifically suited for labeling cell-surface proteins without penetrating intact cells . Non-sulfonated NHS-biotins without PEG spacers (e.g., NHS-LC-Biotin) are cell-permeable and label both surface and intracellular proteins indiscriminately, though they require organic solvent dissolution . Sulfo-NHS-biotins are water-soluble and membrane-impermeant but cause protein aggregation. The PEG12 reagent uniquely combines water solubility, membrane impermeability, and absence of aggregation in a single compound [1]. This selectivity is critical for cell-surface proteomics, receptor labeling, and any application requiring spatial discrimination between surface and intracellular protein pools.

Cell surface labeling Membrane impermeability Cell-surface proteomics Biotinylation selectivity

PEG Linker Length in PROTAC Design: PEG12 Aligns with the Optimal 12–20+ Atom Range Reported for Efficient Target Degradation

In the design of PROTACs (PROteolysis TArgeting Chimeras), linker length is a critical determinant of ternary complex formation and degradation efficiency. The optimal PROTAC linker length has been reported to range from 12 carbons to over 20 carbons, with PEG-based linkers being among the most commonly employed . (+)-Biotin-PEG12-CH2CH2COONHS Ester provides a 12-unit PEG spacer (40 atoms, 47.6 Å discrete length), which falls squarely within this empirically determined optimal window . Shorter PEG linkers (e.g., PEG3, PEG4) may fail to bridge the distance required for productive E3 ligase–target protein ternary complex formation, while excessively long linkers can introduce conformational entropy that reduces degradation efficiency. The PEG12 linker is explicitly catalogued as a PROTAC linker building block by multiple suppliers and has been used in PROTAC synthesis .

PROTAC linker Targeted protein degradation PEG linker optimization Ternary complex formation

Monodisperse Molecular Precision: Single-Molecular-Weight dPEG12 (>98% Purity) vs. Polydisperse PEG Alternatives

(+)-Biotin-PEG12-CH2CH2COONHS Ester is manufactured as a single-molecular-weight, discrete PEG (dPEG12) compound with >98% purity by HPLC and a defined molecular weight of 941.1 Da (C₄₁H₇₂N₄O₁₈S) [1]. This contrasts with polydisperse PEG reagents (common in higher-molecular-weight PEG derivatives), which contain a distribution of chain lengths and produce heterogeneous biotinylation products with variable spacer lengths. The dPEG12 spacer is precisely 40 atoms and 47.6 Å in length, with no chain-length variability . This monodispersity ensures that every biotinylated molecule carries an identical spacer arm, which is critical for quantitative biotin-streptavidin binding studies, surface plasmon resonance (SPR) measurements, and any application where conjugate homogeneity affects data interpretation. Purity specifications of ≥98% (HPLC) are consistently reported across independent suppliers, with some lots reaching 99.31% .

Monodisperse PEG Biotinylation reagent purity Batch-to-batch reproducibility Single-molecular-weight PEG

Optimal Application Scenarios for (+)-Biotin-PEG12-CH2CH2COONHS Ester Based on Quantitative Differentiation Evidence


Cell-Surface Proteomics and Receptor Labeling on Live Intact Cells

The membrane-impermeant nature of (+)-Biotin-PEG12-CH2CH2COONHS Ester restricts labeling to cell-surface proteins only, enabling selective biotinylation of extracellular domains for subsequent streptavidin-based enrichment and LC-MS/MS proteomic analysis. Unlike cell-permeable NHS-LC-Biotin, which labels intracellular proteins indiscriminately, the PEG12 reagent provides clean surface-only profiles. Its water solubility eliminates the need for organic solvent that could compromise cell viability, and the absence of aggregation ensures that labeled surface proteins remain soluble during downstream processing [1].

Antibody Biotinylation for Immunoassays Requiring Long-Term Conjugate Stability

For antibody biotinylation in ELISA, Western blot, immunohistochemistry, and flow cytometry applications, (+)-Biotin-PEG12-CH2CH2COONHS Ester provides three decisive advantages over traditional reagents: (1) the 56.0 Å spacer arm maximizes biotin accessibility to streptavidin-HRP or streptavidin-fluorophore detection reagents, improving signal-to-noise ratios for sterically constrained epitopes; (2) the PEG spacer prevents antibody aggregation during storage, a documented failure mode of NHS-LC-Biotin and Sulfo-NHS-LC-Biotin conjugates; and (3) the monodisperse dPEG12 structure ensures consistent biotin-to-antibody ratios across batches, which is critical for assay reproducibility in regulated environments .

PROTAC Linker Building Block for Targeted Protein Degradation Programs

In PROTAC design, (+)-Biotin-PEG12-CH2CH2COONHS Ester can serve a dual role: the biotin terminus enables affinity capture and characterization of the PROTAC ternary complex (E3 ligase–PROTAC–target protein), while the NHS ester provides a conjugation handle for attachment to amine-functionalized E3 ligase ligands or target-protein warheads. The PEG12 length (40 atoms, 47.6 Å) aligns with the empirically determined optimal linker range of 12–20+ carbons for productive ternary complex formation, making it a directly applicable building block for PROTAC linker structure-activity relationship (SAR) studies without requiring custom PEG synthesis .

Surface Plasmon Resonance (SPR) and Biophysical Binding Studies Requiring Homogeneous Ligand Presentation

For quantitative SPR, biolayer interferometry (BLI), and single-molecule force spectroscopy studies of biotin-streptavidin interactions, the monodisperse dPEG12 spacer (single molecular weight, 47.6 Å discrete length) eliminates the heterogeneity introduced by polydisperse PEG reagents. Every immobilized ligand presents an identical spacer geometry, ensuring that binding kinetics (kₐ, k𝒹, K𝒟) reflect genuine biomolecular interactions rather than conformational heterogeneity in the linker layer. The >98% purity and single-compound identity support the generation of interpretable, publication-quality biophysical data .

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